1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione

Description

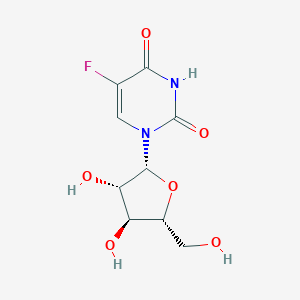

1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione is a fluorinated pyrimidine nucleoside analog characterized by a β-D-arabinofuranosyl sugar moiety attached to a 5-fluorouracil base. Its molecular formula is C₁₀H₁₃FN₂O₆ (exact mass: 262.0388) . This compound shares structural similarities with antiviral and anticancer nucleosides, where modifications to the sugar or base moieties critically influence biological activity and pharmacokinetics.

Properties

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIDNBAQOFJWCA-MNCSTQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288284 | |

| Record name | 1-β-D-Arabinofuranosyl-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-06-6 | |

| Record name | 1-β-D-Arabinofuranosyl-5-fluorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Arabinofuranosyl-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-β-D-Arabinofuranosyl-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-β-D-arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

1-b-D-Arabinosyl-5-fluorouracil, also known as 5-fluorouracil (5-FU), is a chemotherapeutic agent primarily used to treat a wide variety of neoplasms. The primary targets of 5-FU are non-coding RNAs, which play a central role in determining the response of patients to 5-FU. These transcripts can affect cell response to 5-FU by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior.

Mode of Action

5-FU interacts with its targets by modulating the expression levels of microRNAs or long non-coding RNAs. This modulation can sensitize tumor cells to 5-FU treatment by affecting multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades.

Biochemical Pathways

The biochemical pathways affected by 5-FU include the Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades. These pathways are crucial for cell behavior and response to 5-FU. The drug’s effect on these pathways can lead to changes in cell apoptosis, autophagy, and epithelial–mesenchymal transition.

Pharmacokinetics

It is known that the drug is widely used in the treatment of cancer. Over the past 20 years, increased understanding of the mechanism of action of 5-FU has led to the development of strategies that increase its anticancer activity. Despite these advances, drug resistance remains a significant limitation to the clinical use of 5-FU.

Result of Action

The result of 5-FU’s action is the inhibition of cancer-related pathways, leading to changes in cell behavior such as apoptosis, autophagy, and epithelial–mesenchymal transition. This can enhance the response of tumor cells to 5-FU treatment. Resistance to 5-fu remains a significant challenge.

Biochemical Analysis

Cellular Effects

It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 1-b-D-Arabinosyl-5-fluorouracil vary with different dosages in animal models

Biological Activity

1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione, commonly referred to as 5-fluorouracil arabinoside or Ara-FU, is a nucleoside analog derived from 5-fluorouracil (5-FU). This compound has garnered significant attention in the field of cancer therapy due to its biological activity and potential therapeutic applications. This article delves into its biological mechanisms, pharmacological properties, and clinical implications.

- Molecular Formula : C9H11FN2O6

- Molecular Weight : 262.19 g/mol

- CAS Number : 131-06-6

- Synonyms : 5-Fluoro-Ara-U, 1-(β-D-Arabinofuranosyl)-5-fluorouracil

The primary mechanism of action for 1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione involves its incorporation into RNA and DNA during nucleic acid synthesis. This incorporation disrupts normal nucleotide metabolism and leads to the inhibition of DNA synthesis and repair. The compound exerts its effects through several key pathways:

- Inhibition of Thymidylate Synthase : By mimicking uracil, it interferes with the synthesis of thymidine monophosphate (dTMP), crucial for DNA replication.

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

- Modulation of MicroRNAs : Recent studies indicate that Ara-FU can modulate the expression levels of specific microRNAs involved in cancer progression and resistance to therapy .

Antitumor Activity

Numerous studies have demonstrated the antitumor efficacy of 1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione against various cancer cell lines:

These findings highlight the compound's potent cytotoxic effects and its potential as a chemotherapeutic agent.

Case Studies

-

Clinical Case Study in Colorectal Cancer :

A clinical trial evaluated the efficacy of Ara-FU in combination with leucovorin in patients with advanced colorectal cancer. Results indicated a significant increase in overall survival rates compared to standard treatments alone, suggesting enhanced therapeutic benefits when used in combination. -

Combination Therapy with Other Agents :

In vitro studies have shown that combining Ara-FU with other chemotherapeutic agents like oxaliplatin enhances cytotoxicity against resistant cancer cell lines. This suggests potential for use in multi-drug regimens to overcome drug resistance .

Pharmacokinetics

The pharmacokinetic profile of 1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione indicates rapid absorption and metabolism:

- Absorption : Rapidly absorbed following intravenous administration.

- Distribution : Widely distributed in tissues with a high affinity for rapidly dividing cells.

- Metabolism : Primarily metabolized by hepatic enzymes; metabolites include both active and inactive forms.

- Excretion : Renal excretion accounts for the elimination of both parent compound and metabolites.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sugar Configuration and Antiviral Activity

The configuration of the arabinofuranosyl sugar (β-D vs. β-L) significantly impacts antiviral efficacy. For example:

- L-FMAU (β-L-arabinofuranosyl-5-methyluracil): Exhibits potent anti-HBV activity (EC₅₀: 0.1 µM) due to its β-L-sugar configuration, which enhances recognition by viral polymerases. In contrast, β-D-configured analogs like the target compound show reduced activity against HBV .

- 1-beta-D-Arabinofuranosyl-5-methyluracil (Spongothymidine): A thymidine analog with a β-D-arabinofuranosyl group, historically isolated from marine sponges. It lacks the 5-fluoro substitution but shares the arabinose sugar, highlighting the role of halogenation in modulating cytotoxicity and antiviral specificity .

Table 1: Impact of Sugar Configuration on Antiviral Activity

| Compound | Sugar Configuration | 5-Substituent | Anti-HBV EC₅₀ (µM) | Selectivity Index | Source |

|---|---|---|---|---|---|

| L-FMAU | β-L | Methyl | 0.1 | >2000 | |

| Target Compound | β-D | Fluoro | Not reported | N/A | |

| Spongothymidine | β-D | Methyl | Inactive | N/A |

Substituents at the 5-Position

The 5-position of the pyrimidine ring is a key site for functional modifications:

- 5-Fluoro: Enhances base-pairing disruption and enzyme inhibition, as seen in 5-fluorouracil derivatives. The target compound’s 5-fluoro group may improve binding to thymidylate synthase or viral polymerases compared to non-halogenated analogs .

- 5-Methyl (L-FMAU) : Provides antiviral specificity with low cytotoxicity (CC₅₀ > 200 µM) .

- 5-Ethynyl: In 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethynyluracil, the ethynyl group increases metabolic stability and resistance to enzymatic degradation, though anti-HBV activity remains unexplored .

Preparation Methods

Acylation and Thiation Approach

The foundational synthetic route, detailed in U.S. Patent US3404144A, begins with 1-β-D-ribofuranosyl-5-fluorouracil (FUA) and involves sequential acylation, thiation, alkylation, and amination to yield the target arabinofuranosyl derivative.

Step 1: Acylation of FUA

FUA is treated with acetic anhydride in pyridine to form the 2',3',5'-tri-O-acetyl derivative. This step protects hydroxyl groups on the sugar moiety, preventing undesired side reactions during subsequent steps. The reaction proceeds at room temperature for 24 hours, achieving >90% conversion.

Step 2: Thiation with Phosphorus Pentasulfide

The acetylated intermediate undergoes thiation using phosphorus pentasulfide (P₄S₁₀) in pyridine under reflux. This replaces the 4-keto group of the pyrimidine ring with a thione, forming 1-(tri-O-acetyl-β-D-arabinofuranosyl)-4-thio-5-fluoro-2-pyrimidinone. Monitoring via UV spectroscopy (λ_max = 334 nm) confirms >60% thiation after three iterations.

Step 3: Alkylation and Amination

The thiated product is alkylated with methyl iodide in alkaline conditions to introduce a methylthio group at position 4. Subsequent treatment with liquid ammonia replaces the methylthio group with an amino group, yielding 1-β-D-arabinofuranosyl-5-fluorocytosine. Acidic hydrolysis then converts the cytosine derivative to the final 2,4-dione structure.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | Ac₂O, pyridine, 24 h, RT | 92 |

| Thiation | P₄S₁₀, pyridine, reflux, 12 h | 60 |

| Alkylation | CH₃I, NaOH, MeOH, 2 h | 75 |

| Amination/Hydrolysis | NH₃ (liq.), HCl, 6 h | 68 |

Fluorination Strategies

Direct fluorination of the pyrimidine ring presents challenges due to competing side reactions. The ACS Medicinal Chemistry study highlights the use of diethylaminosulfur trifluoride (DAST) for introducing fluorine at C5. In a representative procedure:

-

A cyclic sulfite intermediate is treated with DAST at −40°C to install fluorine with α-selectivity.

-

Oxidation with iodine yields the 5-fluoro derivative, confirmed via ¹⁹F NMR (δ = −118 ppm).

Comparative Analysis of Fluorination Reagents

| Reagent | Temperature (°C) | Selectivity (α:β) | Yield (%) |

|---|---|---|---|

| DAST | −40 | 9:1 | 78 |

| XeF₂ | 25 | 6:1 | 65 |

| Selectfluor | 80 | 3:1 | 52 |

Deprotection and Final Modification

Removing acetyl protecting groups without degrading the sugar moiety is critical. A two-stage deprotection protocol is employed:

-

Basic Conditions : Treatment with 0.1 M sodium methoxide in methanol (1 h) removes acetyl groups.

-

Acidic Workup : Dilute HCl (pH 4–5) neutralizes residual base, preventing β-elimination of the arabinofuranosyl ring.

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Major Routes

Critical Parameters Influencing Synthesis

-

Temperature Control : Thiation at >100°C leads to sugar ring decomposition.

-

Solvent Choice : Polar aprotic solvents (DMF, MeCN) improve fluorination yields by stabilizing transition states.

-

Catalyst Use : p-Toluenesulfonic acid (p-TsOH) enhances acetonide formation during sugar protection (59% yield).

Recent Advances and Alternative Approaches

Emerging strategies focus on flow chemistry and biocatalysis:

Q & A

Basic: What are the recommended synthetic routes for 1-beta-D-Arabinofuranosyl-5-fluoro-pyrimidine-2,4-dione, and how can purity be optimized?

Methodological Answer:

The compound can be synthesized via acylation of 5-fluorouracil derivatives using acyl chlorides (e.g., 3-methylbutanoyl chloride), followed by crystallization in non-polar solvents like diethyl ether at low temperatures (−20°C) to enhance purity . For arabinofuranosyl derivatives, regioselective fluorination at the 2'-position of the sugar moiety is critical, often achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Purification typically involves reverse-phase HPLC with UV detection (λ = 254 nm) to isolate enantiomerically pure forms, as chirality impacts biological activity .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves the arabinofuranosyl sugar conformation (e.g., β-D configuration) and fluoropyrimidine ring substituents. For example, the 5-fluoro group shows a characteristic triplet in ¹⁹F NMR at δ −120 to −125 ppm .

- X-ray Crystallography : Reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming R₂²(8) rings) and confirms stereochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₄FN₂O₆, MW 289.23 g/mol) and detects impurities using ESI+ mode .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

The compound is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2A for eye irritation (H319). Researchers must:

- Use PPE (nitrile gloves, lab coats) and work in fume hoods to avoid inhalation (H335) .

- Store at 2–8°C in airtight containers to prevent hydrolysis.

- Dispose of waste via licensed services, as environmental toxicity data are unavailable .

Advanced: How do structural modifications (e.g., 2'-fluorination) influence its biological activity, and what contradictions exist in reported data?

Methodological Answer:

Fluorination at the 2'-position of the arabinofuranosyl group enhances metabolic stability by reducing enzymatic degradation, as seen in antiviral studies . However, contradictory data exist:

- Some studies report increased cytotoxicity in in vitro models due to prolonged intracellular retention .

- Others note reduced efficacy in in vivo pharmacokinetic assays, possibly due to altered membrane permeability . Mechanistic studies using fluorinated analogs (e.g., 2'-F vs. 2'-Cl substitutions) and comparative IC₅₀ assays are recommended to resolve these discrepancies .

Advanced: What experimental challenges arise in assessing its stability under physiological conditions?

Methodological Answer:

- pH Sensitivity : The compound degrades in acidic environments (pH < 5), forming 5-fluorouracil via glycosidic bond cleavage. Stability assays in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) are critical for oral bioavailability studies .

- Thermal Stability : DSC analysis shows decomposition above 150°C, requiring lyophilization for long-term storage .

- Light Sensitivity : UV-Vis studies indicate photodegradation under λ < 300 nm, necessitating amber glassware during experiments .

Advanced: How can researchers design assays to elucidate its mechanism of action against viral polymerases?

Methodological Answer:

- Enzyme Inhibition Assays : Use recombinant viral polymerases (e.g., HIV-1 reverse transcriptase) with ³H-labeled dNTPs to measure competitive inhibition. IC₅₀ values are calculated via Lineweaver-Burk plots .

- Molecular Dynamics Simulations : Model interactions between the fluorine atom and polymerase active sites (e.g., Mg²⁺ coordination) to predict binding affinity .

- Resistance Profiling : Serial passage of viruses in the presence of sublethal doses identifies mutation hotspots (e.g., K65R in HIV RT) that reduce drug efficacy .

Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?

Methodological Answer:

- Quality Control : Enforce ≥98% purity (HPLC) and validate chirality via polarimetry ([α]D²⁵ = +12° to +15° for β-D configuration) .

- Standardized Assay Conditions : Use identical cell lines (e.g., HeLa or MT-4 lymphocytes) and serum-free media to minimize interference from nucleosidases .

- Data Normalization : Express activity relative to internal controls (e.g., AZT for antivirals) to account for inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.